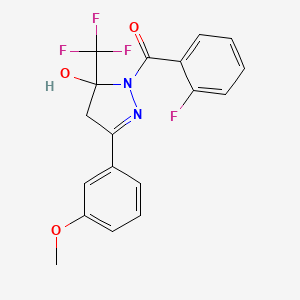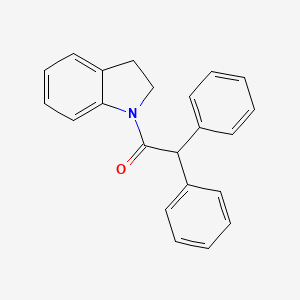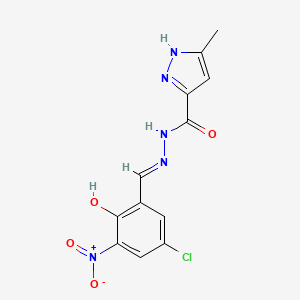
5-(1-naphthyl)-2-furaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-naphthyl)-2-furaldehyde semicarbazone, also known as 5-NFS, is a semicarbazone derivative that has been the subject of scientific research for its potential applications in various fields. This compound is a yellow crystalline solid that is soluble in organic solvents such as ethanol, chloroform, and acetone.
作用機序
The mechanism of action of 5-(1-naphthyl)-2-furaldehyde semicarbazone is not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes or by interfering with the function of certain proteins. It has been suggested that the compound may also induce apoptosis, a process of programmed cell death, in certain types of cells.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have demonstrated that the compound has antibacterial and antifungal activities against a wide range of microorganisms. In addition, it has been shown to inhibit the growth of certain cancer cells. Furthermore, it has been reported to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 5-(1-naphthyl)-2-furaldehyde semicarbazone in lab experiments is its relatively low cost and easy availability. In addition, it has a high degree of stability and can be stored for long periods without significant degradation. However, one limitation is that the compound may exhibit low solubility in some solvents, which may limit its use in certain experiments. Furthermore, its mechanism of action is not fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for the study of 5-(1-naphthyl)-2-furaldehyde semicarbazone. One area of research is the development of new derivatives of the compound with enhanced properties such as increased solubility or improved bioavailability. Another area of research is the investigation of the compound's potential use in the treatment of various diseases such as cancer, bacterial infections, and inflammation. Furthermore, the compound's mechanism of action needs to be further elucidated to fully understand its potential applications. Finally, the synthesis of new materials using this compound as a building block is an interesting area of research that may lead to the development of new materials with unique properties.
Conclusion
In conclusion, this compound is a compound that has been the subject of scientific research for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
合成法
The synthesis of 5-(1-naphthyl)-2-furaldehyde semicarbazone involves the reaction of 5-(1-naphthyl)-2-furaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol or methanol as a solvent and at a temperature of 60-80°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
5-(1-naphthyl)-2-furaldehyde semicarbazone has been studied for its potential applications in various fields such as medicinal chemistry, analytical chemistry, and material science. In medicinal chemistry, it has been investigated for its antibacterial, antifungal, and antitumor activities. In analytical chemistry, it has been used as a reagent for the determination of various metal ions. In material science, it has been explored for its potential use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
[(E)-(5-naphthalen-1-ylfuran-2-yl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-16(20)19-18-10-12-8-9-15(21-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H3,17,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALZSGKVOSIISZ-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)C=NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(O3)/C=N/NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B6074136.png)


![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6074155.png)
![1-{1-[(2Z)-2-fluoro-3-phenyl-2-propenoyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B6074164.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(4-morpholinyl)benzamide](/img/structure/B6074171.png)
![5-acetyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B6074181.png)
![5-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-hydroxybenzohydrazide](/img/structure/B6074189.png)
![ethyl N-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B6074194.png)

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)
![N-cycloheptyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B6074209.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)

